molecular formula C7H11N3O2 B1491385 2-amino-4-(1H-pyrazol-1-yl)butanoic acid CAS No. 1249084-32-9

2-amino-4-(1H-pyrazol-1-yl)butanoic acid

Cat. No.: B1491385
CAS No.: 1249084-32-9
M. Wt: 169.18 g/mol
InChI Key: KWAMNEICFOVNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1H-pyrazol-1-yl)butanoic acid is an organic compound that features both an amino group and a pyrazole ring

Biochemical Analysis

Biochemical Properties

2-amino-4-(1H-pyrazol-1-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system This interaction can influence the enzyme’s activity, potentially affecting neurotransmission

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of protein kinase B (PKB or Akt), a key player in cell survival and proliferation pathways . By altering the phosphorylation state of Akt, this compound can impact downstream signaling events, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function and thereby affecting neurotransmitter levels . Additionally, this compound may act as an allosteric modulator for certain proteins, altering their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it may degrade under certain environmental factors such as extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced neurotransmission or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These metabolic pathways can influence the overall bioavailability and activity of the compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and interactions with other biomolecules, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the cytoplasm, nucleus, or mitochondria, where it can interact with different sets of biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid typically involves the reaction of a suitable pyrazole derivative with an amino acid precursor. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents

Biological Activity

2-Amino-4-(1H-pyrazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes an amino group, a pyrazole ring, and a butanoic acid backbone. Its molecular formula is C6H10N4O2C_6H_{10}N_4O_2, with a molecular weight of approximately 158.17 g/mol. The presence of the pyrazole moiety is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to active sites of enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in metabolic pathways where it may influence catalytic functions.
  • Protein-Ligand Interactions : The compound can form complexes with proteins, affecting their stability and function. This interaction is vital for drug design, where it may serve as a lead structure for therapeutic agents targeting specific diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Type Description
Antiinflammatory Potential to reduce inflammation by modulating immune responses.
Anticancer May inhibit cancer cell proliferation through specific molecular interactions.
Enzyme Modulation Influences the activity of enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

In studies focused on enzyme inhibition, this compound demonstrated selective inhibition of key enzymes involved in inflammatory processes. For example, it was shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Anticancer Activity

Research has indicated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways. A study highlighted its ability to affect the expression of genes associated with cell survival and apoptosis, suggesting potential for anticancer therapies.

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine. Factors such as pH and temperature can influence its stability and efficacy.

Properties

IUPAC Name

2-amino-4-pyrazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-5-10-4-1-3-9-10/h1,3-4,6H,2,5,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAMNEICFOVNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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